N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide
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Overview
Description
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a fluorophenyl group, an oxadiazole ring, and a tolylthio group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives.
Attachment of the Tolylthio Group: The tolylthio group can be attached through a thiolation reaction, where a tolylthiol reacts with an appropriate electrophile.
Formation of the Propanamide Backbone: The final step involves the formation of the propanamide backbone, typically through amide bond formation reactions using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the oxadiazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl or tolylthio groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenated solvents, strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties. The presence of the oxadiazole ring and fluorophenyl group suggests potential activity as enzyme inhibitors or receptor modulators.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, or electronic materials. Its stability and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide involves its interaction with specific molecular targets. The oxadiazole ring and fluorophenyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The tolylthio group may enhance the compound’s binding affinity or selectivity for certain targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide: Similar structure with a bromophenyl group instead of a fluorophenyl group.
N-(5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide: Similar structure with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chlorinated, brominated, or methylated analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-12-2-8-15(9-3-12)25-11-10-16(23)20-18-22-21-17(24-18)13-4-6-14(19)7-5-13/h2-9H,10-11H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOJGQSRBIAHPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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